

Physical and chemical properties of (4S,5S)-Germacrone-4,5-epoxide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Germacrone 4,5-epoxide

Cat. No.: B210169 Get Quote

An In-depth Technical Guide to (4S,5S)-Germacrone-4,5-epoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4S,5S)-Germacrone-4,5-epoxide is a naturally occurring sesquiterpenoid found in various medicinal plants of the Zingiberaceae family. This chiral epoxide derivative of germacrone has garnered significant interest within the scientific community due to its potential therapeutic properties, including anticancer and insecticidal activities. This technical guide provides a comprehensive overview of the physical and chemical properties of (4S,5S)-Germacrone-4,5-epoxide, along with available experimental data and methodologies. The document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

(4S,5S)-Germacrone-4,5-epoxide is a bicyclic sesquiterpenoid characterized by a germacrane skeleton with an epoxide ring at the 4,5-position.

Table 1: Physical and Chemical Properties of (4S,5S)-Germacrone-4,5-epoxide

Property	Value	Source
Molecular Formula	C15H22O2	PubChem[1][2]
Molecular Weight	234.33 g/mol	PubChem[1][2]
IUPAC Name	(1S,10R)-6,10-dimethyl-3- propan-2-ylidene-11- oxabicyclo[8.1.0]undec-6-en-4- one	PubChem[2]
Melting Point	59 °C	Biosynth[3]
Boiling Point	324.65 °C (Predicted)	Cheméo[4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	ChemFaces
XLogP3	2.8	PubChem[1][2]
Kovats Retention Index	1835 (Standard non-polar column)	NIST WebBook[5]
Appearance	Crystalline solid	N/A

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of (4S,5S)-Germacrone-4,5-epoxide. While specific spectral data with full assignments are not readily available in the public domain, the following represents the types of data expected from standard analytical techniques.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

 1 H and 13 C NMR spectroscopy are fundamental for elucidating the structure of (4S,5S)-Germacrone-4,5-epoxide. The expected chemical shifts would be consistent with a germacrane-type sesquiterpenoid containing an epoxide ring and an α ,β-unsaturated ketone system.

Table 2: Predicted ¹³C NMR Chemical Shifts for (4S,5S)-Germacrone-4,5-epoxide

Carbon Atom	Predicted Chemical Shift (ppm)
C1	~40-50
C2	~25-35
C3	~120-130
C4	~60-70 (epoxide)
C5	~60-70 (epoxide)
C6	~150-160 (C=O)
C7	~125-135
C8	~30-40
C9	~40-50
C10	~140-150
C11	~20-30
C12	~20-30
C13	~20-30
C14	~15-25
C15	~15-25

Note: These are approximate predicted values. Actual experimental values may vary depending on the solvent and instrument used.

2.2. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule. For (4S,5S)-Germacrone-4,5-epoxide, the expected monoisotopic mass is 234.16198 Da.[1][2] The fragmentation pattern in Electron Ionization (EI)-MS would likely involve cleavage of the epoxide ring and losses of small neutral molecules such as CO, H_2O , and hydrocarbon fragments.

Experimental Protocols

3.1. Synthesis of (4S,5S)-Germacrone-4,5-epoxide

A common method for the synthesis of (4S,5S)-Germacrone-4,5-epoxide is the epoxidation of its precursor, germacrone, using a peroxy acid such as meta-chloroperoxybenzoic acid (mCPBA).

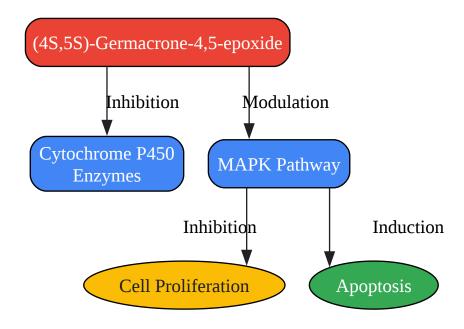
Experimental Workflow: Synthesis of (4S,5S)-Germacrone-4,5-epoxide

Click to download full resolution via product page

Caption: Synthetic workflow for the epoxidation of germacrone.

Detailed Protocol:

- Reaction Setup: Dissolve germacrone in a suitable solvent such as dichloromethane
 (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.
- Reagent Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (mCPBA) in CH₂Cl₂ to the germacrone solution at room temperature. The molar ratio of mCPBA to germacrone is typically 1.1:1 to ensure complete conversion.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).
- Work-up: Once the reaction is complete, quench the excess mCPBA by washing the reaction mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Subsequently, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, followed by a brine wash.


- Extraction and Drying: Extract the aqueous layer with CH₂Cl₂ or ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
- Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure (4S,5S)-Germacrone-4,5-epoxide.

Biological Activities and Signaling Pathways

4.1. Anticancer Activity

(4S,5S)-Germacrone-4,5-epoxide has demonstrated potential as an anticancer agent. Studies suggest that its mechanism of action may involve the modulation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis.

Signaling Pathway: Postulated Anticancer Mechanism of (4S,5S)-Germacrone-4,5-epoxide

Click to download full resolution via product page

Caption: Potential anticancer signaling pathway modulation.

4.2. Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. The bioactivity is typically assessed through various assays that measure mortality or behavioral changes in target insects.

Experimental Workflow: Insecticidal Bioassay

Click to download full resolution via product page

Caption: General workflow for an insecticidal bioassay.

Representative Protocol for Insecticidal Bioassay (Contact Toxicity):

- Test Compound Preparation: Prepare a series of dilutions of (4S,5S)-Germacrone-4,5epoxide in a suitable solvent (e.g., acetone).
- Insect Rearing: Use a laboratory-reared colony of the target insect species to ensure uniformity.
- Topical Application: Apply a small, fixed volume (e.g., 1 μL) of each dilution to the dorsal thorax of individual insects using a micro-applicator. A control group should be treated with the solvent alone.
- Observation: Place the treated insects in ventilated containers with access to food and water.
 Record mortality at regular intervals (e.g., 24, 48, and 72 hours).
- Data Analysis: Use the mortality data to calculate the lethal concentration (LC₅₀) or lethal dose (LD₅₀) values through probit analysis.

Conclusion

(4S,5S)-Germacrone-4,5-epoxide is a promising natural product with significant potential for further investigation in the fields of medicine and agriculture. This guide provides a foundational understanding of its chemical and physical properties, along with methodologies for its

synthesis and biological evaluation. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic and practical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. (4S,5S)-(+)-Germacrone 4,5-epoxide | C15H22O2 | CID 13922653 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Npc12463 | C15H22O2 | CID 91753231 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4S,5S)-(+)-Germacrone 4,5-epoxide | 92691-35-5 | SDA69135 [biosynth.com]
- 4. (4S,5S)-Germacrone-4,5-epoxide Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. (4S,5S)-Germacrone-4,5-epoxide [webbook.nist.gov]
- To cite this document: BenchChem. [Physical and chemical properties of (4S,5S)-Germacrone-4,5-epoxide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b210169#physical-and-chemical-properties-of-4s-5s-germacrone-4-5-epoxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com